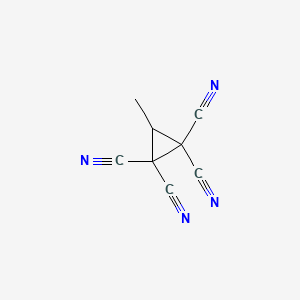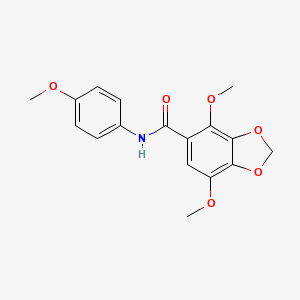![molecular formula C16H9Cl2NO B11479925 (4E)-4-[(2,6-dichlorophenyl)imino]naphthalen-1(4H)-one](/img/structure/B11479925.png)
(4E)-4-[(2,6-dichlorophenyl)imino]naphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is a chemical compound characterized by its unique structure, which includes a naphthalene backbone substituted with a 2,6-dichlorophenyl group and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE typically involves the condensation of 2,6-dichloroaniline with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would likely include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In organic chemistry, (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is used as an intermediate in the synthesis of more complex aromatic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
The compound is also used in the materials science industry for the development of novel polymers and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the dichlorophenyl group provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction mechanism enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-DICHLOROPHENYL)AMINO]BENZOIC ACID: A non-steroidal anti-inflammatory drug with similar structural features.
3-[(2,6-DICHLOROPHENYL)IMINO]METHYL-1,2-BENZENEDIOL: Another compound with an imino group and dichlorophenyl substitution.
Uniqueness
(4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is unique due to its naphthalene backbone, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various scientific fields.
Properties
Molecular Formula |
C16H9Cl2NO |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-6-3-7-13(18)16(12)19-14-8-9-15(20)11-5-2-1-4-10(11)14/h1-9H |
InChI Key |
XHEVEYKBOHVBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NC3=C(C=CC=C3Cl)Cl)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479848.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479852.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479859.png)
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11479871.png)
![ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479879.png)
![5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11479883.png)
![4-Hydroxy-4-methyl-3-[2-(thiophen-2-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11479884.png)
![Tetrazolo[1,5-a]pyridine, 8-methyl-](/img/structure/B11479886.png)
![5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11479891.png)

![7-(4-Methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479898.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11479901.png)


